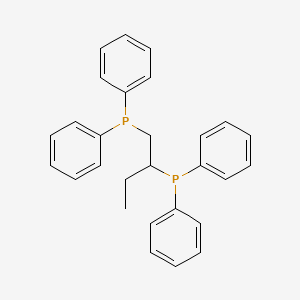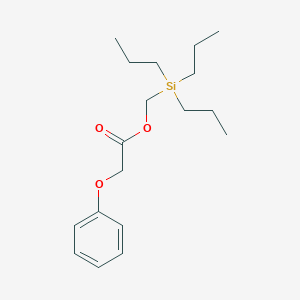
(Tripropylsilyl)methyl phenoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Tripropylsilyl)methyl phenoxyacetate is an organosilicon compound that features a phenoxyacetate group attached to a tripropylsilyl-methyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Tripropylsilyl)methyl phenoxyacetate typically involves the reaction of phenoxyacetic acid with (Tripropylsilyl)methyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Phenoxyacetic acid+(Tripropylsilyl)methyl chlorideBase(Tripropylsilyl)methyl phenoxyacetate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can also help in maintaining the anhydrous conditions required for the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
(Tripropylsilyl)methyl phenoxyacetate can undergo various chemical reactions, including:
Oxidation: The phenoxyacetate group can be oxidized to form phenoxyacetic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The silyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a catalyst like palladium.
Major Products Formed
Oxidation: Phenoxyacetic acid derivatives.
Reduction: this compound alcohol.
Substitution: Various substituted this compound derivatives.
Applications De Recherche Scientifique
(Tripropylsilyl)methyl phenoxyacetate has several applications in scientific research:
Biology: Potential use in the development of bioactive molecules and drug delivery systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (Tripropylsilyl)methyl phenoxyacetate involves its interaction with various molecular targets. The phenoxyacetate group can participate in hydrogen bonding and π-π interactions, while the silyl group can enhance the compound’s lipophilicity and stability. These interactions can influence the compound’s reactivity and biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl phenoxyacetate: Similar structure but lacks the silyl group.
Ethyl phenoxyacetate: Similar ester functionality but with an ethyl group instead of a silyl group.
Phenoxyacetic acid: The parent compound without the ester or silyl modifications.
Uniqueness
(Tripropylsilyl)methyl phenoxyacetate is unique due to the presence of the tripropylsilyl group, which imparts distinct chemical and physical properties. This silyl group enhances the compound’s stability, lipophilicity, and potential for further functionalization, making it a valuable reagent in organic synthesis and other applications.
Propriétés
| 74789-41-6 | |
Formule moléculaire |
C18H30O3Si |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
tripropylsilylmethyl 2-phenoxyacetate |
InChI |
InChI=1S/C18H30O3Si/c1-4-12-22(13-5-2,14-6-3)16-21-18(19)15-20-17-10-8-7-9-11-17/h7-11H,4-6,12-16H2,1-3H3 |
Clé InChI |
VXWHCSZSHYFXMD-UHFFFAOYSA-N |
SMILES canonique |
CCC[Si](CCC)(CCC)COC(=O)COC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



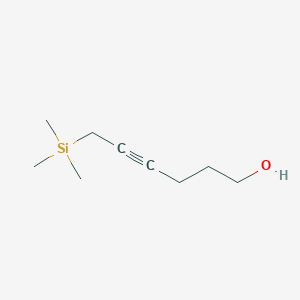
![1-[(4-Aminophenyl)methyl]-4-benzylpiperazine-2,3-dione](/img/structure/B14448515.png)
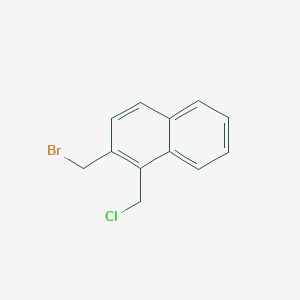
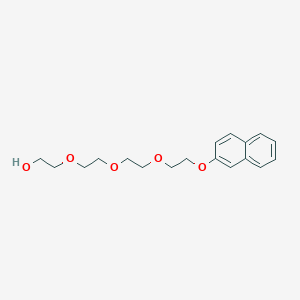
![2,4,6,7,7a,7b-Hexahydrofuro[2,3,4-gh]pyrrolizine](/img/structure/B14448577.png)
